Cas no 2171753-07-2 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid 化学的及び物理的性質
名前と識別子
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- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid
- 2171753-07-2
- EN300-1528446
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid
-
- インチ: 1S/C24H23F3N2O5/c1-2-7-19(22(31)32)28-21(30)12-20(24(25,26)27)29-23(33)34-13-18-16-10-5-3-8-14(16)15-9-4-6-11-17(15)18/h2-6,8-11,18-20H,1,7,12-13H2,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: DOLGSRGWLMWNJM-UHFFFAOYSA-N
- SMILES: FC(C(CC(NC(C(=O)O)CC=C)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F
計算された属性
- 精确分子量: 476.15590632g/mol
- 同位素质量: 476.15590632g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 8
- 重原子数量: 34
- 回転可能化学結合数: 10
- 複雑さ: 737
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 105Ų
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1528446-0.05g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid |
2171753-07-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1528446-2500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid |
2171753-07-2 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1528446-1000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid |
2171753-07-2 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1528446-250mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid |
2171753-07-2 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1528446-2.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid |
2171753-07-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1528446-0.1g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid |
2171753-07-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1528446-0.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid |
2171753-07-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1528446-5.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid |
2171753-07-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1528446-10.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid |
2171753-07-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1528446-5000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid |
2171753-07-2 | 5000mg |
$9769.0 | 2023-09-26 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid 関連文献
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acidに関する追加情報
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic Acid: A Comprehensive Overview
The compound with CAS No 2171753-07-2, known as 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid, is a highly specialized organic molecule with significant applications in the fields of chemistry and biotechnology. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a trifluorobutane moiety. The Fmoc group is a well-known protecting group in peptide synthesis, while the trifluorobutane moiety contributes to the molecule's unique chemical properties.
Recent studies have highlighted the potential of this compound in drug discovery and development. Researchers have explored its role as a building block in the synthesis of bioactive molecules, particularly in the context of fluorinated compounds. Fluorinated molecules are increasingly valued in pharmaceuticals due to their enhanced stability and bioavailability. The presence of the trifluorobutane group in this compound makes it a promising candidate for further exploration in this area.
The synthesis of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid involves a multi-step process that combines traditional organic chemistry techniques with modern synthetic strategies. The key steps include the formation of the Fmoc group and the subsequent incorporation of the trifluorobutane moiety. This process requires precise control over reaction conditions to ensure high yields and purity.
One of the most exciting developments related to this compound is its application in peptide synthesis. The Fmoc group serves as an excellent protecting group due to its stability under basic conditions and ease of removal under acidic conditions. This makes it ideal for use in solid-phase peptide synthesis (SPPS), where precise control over peptide chain assembly is critical.
Furthermore, the presence of the pentenoic acid moiety introduces additional functional groups that can be exploited for further chemical modifications. This makes the compound versatile and adaptable to various synthetic pathways. Recent research has also explored its potential as a precursor for other fluorinated compounds, opening up new avenues for its application in materials science and medicinal chemistry.
In terms of physical properties, this compound exhibits a high degree of thermal stability and solubility in organic solvents. These characteristics make it suitable for use in various chemical reactions and purification processes. Additionally, its fluorinated nature contributes to its resistance to hydrolysis and enzymatic degradation, which are desirable traits in many industrial and pharmaceutical applications.
From an environmental perspective, the compound's stability and resistance to degradation raise important considerations regarding its disposal and environmental impact. Researchers are actively exploring methods to minimize waste generation during its synthesis and to develop sustainable practices for its use.
In conclusion, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-en oic acid represents a significant advancement in organic chemistry with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop novel compounds with enhanced properties. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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